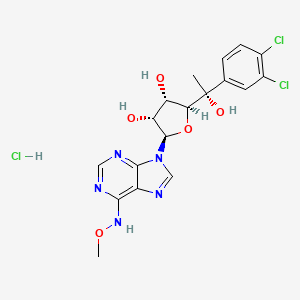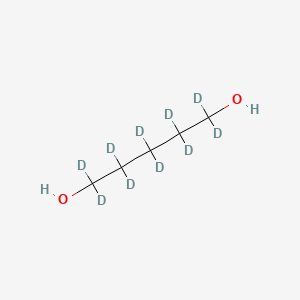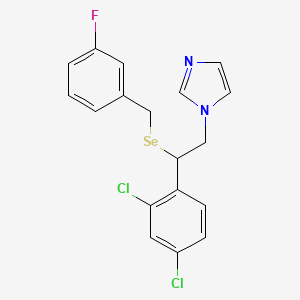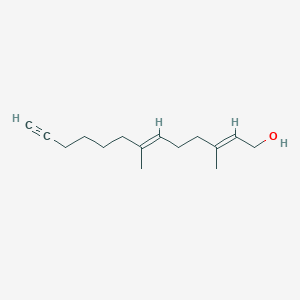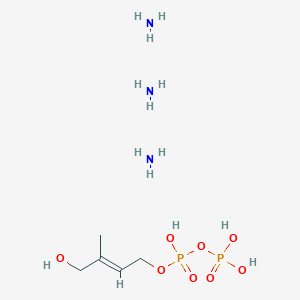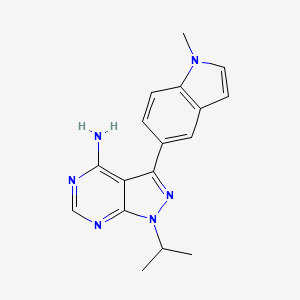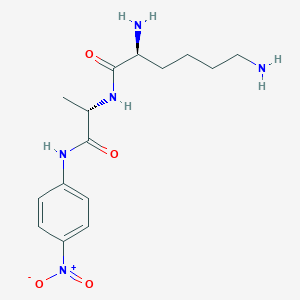![molecular formula C12H14N2O6 B15139233 1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound belonging to the class of pyrimidine nucleosides. These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the ribosyl moiety.
Coupling Reaction: The pyrimidine base is coupled with the ribosyl moiety under specific reaction conditions to form the nucleoside.
Functionalization: The ethynyl group is introduced through a series of functionalization reactions, often involving the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the coupling and functionalization reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted nucleosides.
Applications De Recherche Scientifique
1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it interferes with the normal function of enzymes involved in DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and reverse transcriptase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine: A naturally occurring nucleoside with similar structure but lacks the ethynyl group.
Cytidine: Another pyrimidine nucleoside with an amino group instead of the ethynyl group.
Thymidine: Contains a methyl group at the 5-position instead of the ethynyl group.
Uniqueness
1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C12H14N2O6 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-3-12(19)7(5-15)20-10(8(12)16)14-4-6(2)9(17)13-11(14)18/h1,4,7-8,10,15-16,19H,5H2,2H3,(H,13,17,18)/t7-,8-,10-,12?/m1/s1 |
Clé InChI |
GVFXQDTVLQIXNR-UXDGAZSDSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)(C#C)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)(C#C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
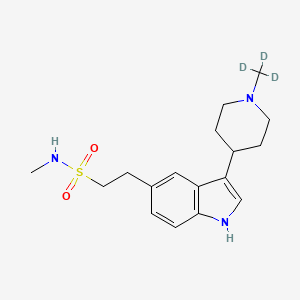
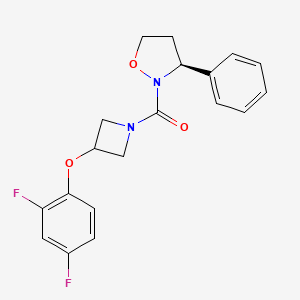
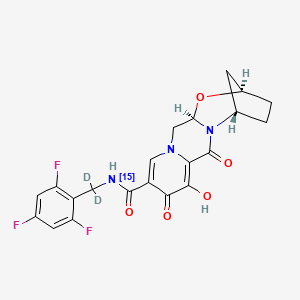
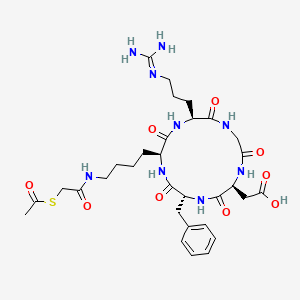
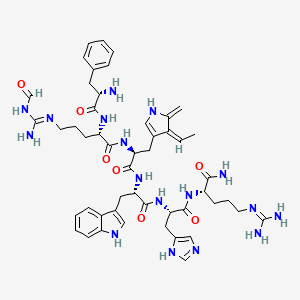
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
